molecular formula C6H3ClN4O2 B1370420 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid CAS No. 215530-62-4

6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid

Cat. No. B1370420
M. Wt: 198.57 g/mol
InChI Key: FTZDILJQOJEYLX-UHFFFAOYSA-N
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Patent
US06627630B1

Procedure details

10.0 g of 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine was added to 55 ml of concentrated sulfuric acid under ice cooling conditions; 19.4 g of sodium dichromate dihydrate was added little by little at constant temperature, followed by stirring at room temperature for 4 days. Under ice cooling conditions, about 200 ml of ice water was added; the crystal precipitated was collected by filtration, washed with water and ethyl ether and dried to yield 9.74 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:8]=[C:9]([CH3:11])[N:10]=2)[N:7]=1.S(=O)(=O)(O)O.[OH2:17].[OH2:18].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:8]=[C:9]([C:11]([OH:18])=[O:17])[N:10]=2)[N:7]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)N=C(N2)C
Name
Quantity
55 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystal precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water and ethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)N=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.74 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.